5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate
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Overview
Description
5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate is a complex organic compound with a molecular formula of C24H29N3O4S and a molecular weight of 455.6 g/mol
Preparation Methods
The synthesis of 5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate involves multiple steps. One common method includes the reaction of 1-adamantylamine with 2-chloroacetyl chloride to form N-(1-adamantyl)-2-chloroacetamide. This intermediate is then reacted with 4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinethiol under basic conditions to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl group or the pyrimidine ring can be substituted with other functional groups.
Scientific Research Applications
5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the pyrimidine ring interacts with enzymes or receptors, modulating their activity. This dual action makes the compound effective in disrupting various biological pathways .
Comparison with Similar Compounds
5-(4-methoxybenzyl)-4-oxo-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)ethyl]sulfanyl}-3,4-dihydropyrimidin-1-ium-6-olate can be compared with other adamantane derivatives such as:
N-(1-adamantyl)acetamide: Known for its antiviral properties.
N-(4-hydroxy-1-adamantyl)acetamide: Used in the synthesis of bioactive molecules.
N-(1-adamantyl)-N-methylbenzamide: Utilized in material science for its unique structural properties
These compounds share the adamantyl core but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C24H29N3O4S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[[4-hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H29N3O4S/c1-31-18-4-2-14(3-5-18)9-19-21(29)25-23(26-22(19)30)32-13-20(28)27-24-10-15-6-16(11-24)8-17(7-15)12-24/h2-5,15-17H,6-13H2,1H3,(H,27,28)(H2,25,26,29,30) |
InChI Key |
FLAIURVFGHEBSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC34CC5CC(C3)CC(C5)C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
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